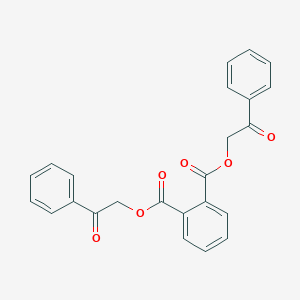
Bis(2-oxo-2-phenylethyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-oxo-2-phenylethyl) phthalate (BOPEP) is a chemical compound that is widely used in scientific research for its unique properties. BOPEP is a phthalate ester that is synthesized through the reaction of phthalic anhydride and 2-oxo-2-phenylethanol. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 85-87°C.
Mecanismo De Acción
The mechanism of action of Bis(2-oxo-2-phenylethyl) phthalate involves the covalent modification of hCE1 at the active site. Bis(2-oxo-2-phenylethyl) phthalate reacts with the serine residue in the active site of hCE1, forming a stable covalent bond that irreversibly inhibits the enzyme. This mechanism of action is similar to that of other irreversible inhibitors such as organophosphates.
Efectos Bioquímicos Y Fisiológicos
Bis(2-oxo-2-phenylethyl) phthalate has been shown to have a number of biochemical and physiological effects. Inhibition of hCE1 by Bis(2-oxo-2-phenylethyl) phthalate can lead to altered drug metabolism and toxicity. Bis(2-oxo-2-phenylethyl) phthalate has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis(2-oxo-2-phenylethyl) phthalate is its selectivity and irreversibility as an inhibitor of hCE1. This makes it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity. However, the irreversible nature of its inhibition can also be a limitation, as it may lead to off-target effects and toxicity in vivo.
Direcciones Futuras
There are several potential future directions for research on Bis(2-oxo-2-phenylethyl) phthalate. One area of interest is the development of more selective and reversible inhibitors of hCE1. Another area of interest is the investigation of the anti-inflammatory effects of Bis(2-oxo-2-phenylethyl) phthalate and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the potential toxic effects of Bis(2-oxo-2-phenylethyl) phthalate and its metabolites in vivo.
Métodos De Síntesis
The synthesis of Bis(2-oxo-2-phenylethyl) phthalate involves the reaction of phthalic anhydride with 2-oxo-2-phenylethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at elevated temperatures and yields Bis(2-oxo-2-phenylethyl) phthalate as the final product. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Bis(2-oxo-2-phenylethyl) phthalate is widely used in scientific research for its unique properties. It is a potent inhibitor of human carboxylesterase 1 (hCE1), an enzyme that is involved in the metabolism of drugs and xenobiotics. Bis(2-oxo-2-phenylethyl) phthalate has been shown to be a selective and irreversible inhibitor of hCE1, making it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity.
Propiedades
Número CAS |
101012-82-2 |
|---|---|
Nombre del producto |
Bis(2-oxo-2-phenylethyl) phthalate |
Fórmula molecular |
C24H18O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
diphenacyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-9-3-1-4-10-17)15-29-23(27)19-13-7-8-14-20(19)24(28)30-16-22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
NPANDGNGISFWCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Otros números CAS |
101012-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



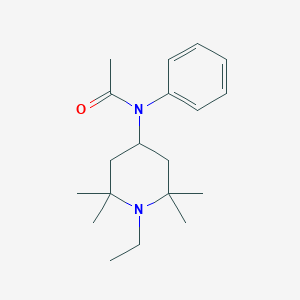

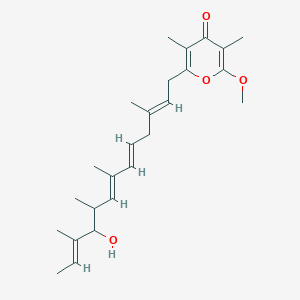
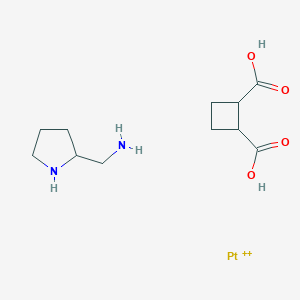
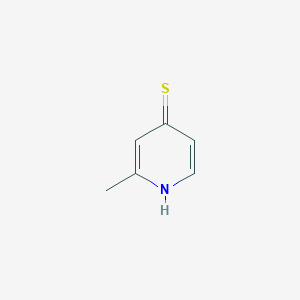
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
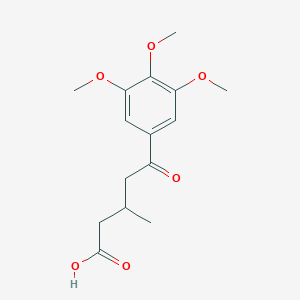
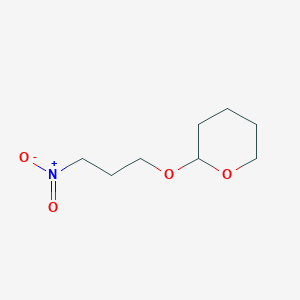
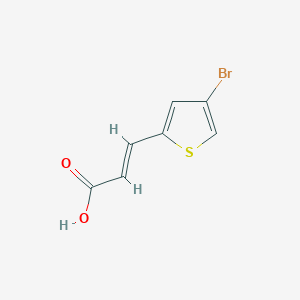
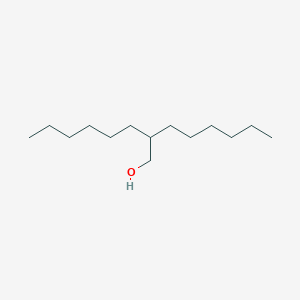
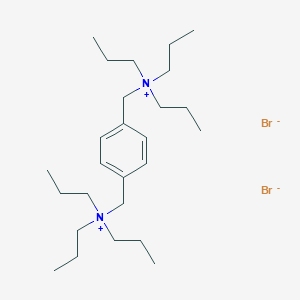
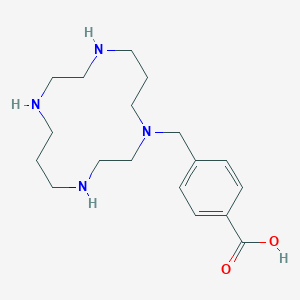
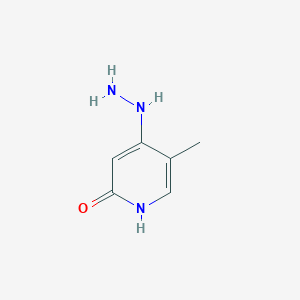
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)